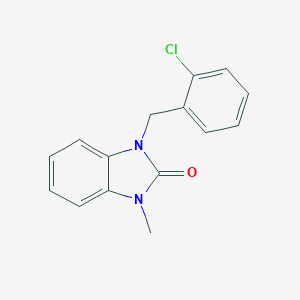
1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbenzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the benzimidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzimidazole ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor agent and in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an antitumor agent.
類似化合物との比較
Similar Compounds
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one
Uniqueness
1-(2-chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-8-4-5-9-14(13)18(15(17)19)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
InChIキー |
FQZVTKPJTJNQCN-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl |
正規SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl |
溶解性 |
40.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















